molecular formula C10H14ClNO B2631074 2-Phenyl-1,3-oxazinane hydrochloride CAS No. 1897508-51-8

2-Phenyl-1,3-oxazinane hydrochloride

Cat. No.: B2631074
CAS No.: 1897508-51-8
M. Wt: 199.68
InChI Key: OOGWUBMWKSXHIE-UHFFFAOYSA-N
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Description

2-Phenyl-1,3-oxazinane hydrochloride is a heterocyclic compound that features a six-membered ring containing both nitrogen and oxygen atoms. This compound is of significant interest in the field of organic chemistry due to its potential applications in pharmaceuticals, agrochemicals, and materials science. The presence of the phenyl group enhances its chemical reactivity and potential biological activity.

Scientific Research Applications

2-Phenyl-1,3-oxazinane hydrochloride has a wide range of applications in scientific research:

Future Directions

The synthesis of 1,3-oxazinanes, including 2-Phenyl-1,3-oxazinane hydrochloride, is a topic of ongoing research. Future directions may include the development of more efficient synthesis methods, exploration of their biological activities, and their use in the synthesis of complex natural products .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenyl-1,3-oxazinane hydrochloride typically involves the cyclization of amino alcohols with appropriate reagents. One common method is the intramolecular cyclization of N-Cbz-protected diazoketones, derived from α-amino acids, using silica-supported perchloric acid (HClO4) as a catalyst . This reaction proceeds under mild conditions and offers good yields.

Another approach involves the reaction of alkyl or aryl isocyanides with dialkyl acetylenedicarboxylates in the presence of 4,5-diphenyl-1,3-dihydro-2H-imidazol-2-one . This multicomponent reaction produces 1,3-oxazines, which can be further modified to obtain this compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclization reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The use of continuous flow reactors and green chemistry principles, such as solvent-free conditions and recyclable catalysts, can enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Phenyl-1,3-oxazinane hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazinone derivatives.

    Reduction: Reduction reactions can convert the oxazinane ring to more saturated heterocycles.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the oxazinane ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used under basic or acidic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions include various substituted oxazinanes, oxazinones, and other heterocyclic derivatives, depending on the specific reagents and conditions used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Phenyl-1,3-oxazinane hydrochloride is unique due to the presence of the phenyl group, which enhances its chemical reactivity and potential biological activity. This distinguishes it from other oxazinane derivatives and makes it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

2-phenyl-1,3-oxazinane;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO.ClH/c1-2-5-9(6-3-1)10-11-7-4-8-12-10;/h1-3,5-6,10-11H,4,7-8H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOGWUBMWKSXHIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(OC1)C2=CC=CC=C2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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